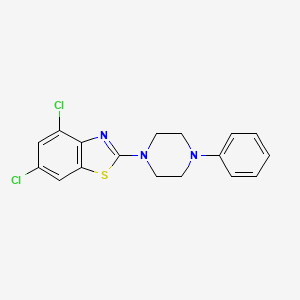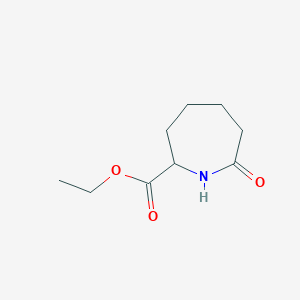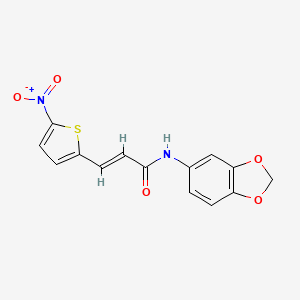![molecular formula C22H19N3O4 B2376271 N-(2-(3-(benzo[d][1,3]dioxol-5-il)ureido)fenil)-2-metilbenzamida CAS No. 1203064-54-3](/img/structure/B2376271.png)
N-(2-(3-(benzo[d][1,3]dioxol-5-il)ureido)fenil)-2-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a urea linkage, and a methylbenzamide group
Aplicaciones Científicas De Investigación
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide typically involves multiple steps. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as acetone, ethyl acetate, and ethanol, and may require catalysts like palladium for certain coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea linkage or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethyl acetate, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety is known to interact with tubulin, disrupting microtubule dynamics and thereby inhibiting cell division .
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various derivatives have been synthesized and evaluated for their biological activities, including COX inhibition and cytotoxicity.
Uniqueness
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-14-6-2-3-7-16(14)21(26)24-17-8-4-5-9-18(17)25-22(27)23-15-10-11-19-20(12-15)29-13-28-19/h2-12H,13H2,1H3,(H,24,26)(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCFZHPDAZNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2376191.png)
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)

![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)

![3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2376198.png)

![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)
![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)
